4-(2,2,2-Trifluoroacetyl)benzonitrile
Overview
Description
4-(2,2,2-Trifluoroacetyl)benzonitrile is a chemical compound with the molecular formula C9H4F3NO . It is also known by other names such as 4’-CYANO-2,2,2-TRIFLUOROACETOPHENONE and 4-(TRIFLUOROACETYL)BENZONITRILE .
Synthesis Analysis
The synthesis of 4-(2,2,2-Trifluoroacetyl)benzonitrile involves several steps. Some of the methods include the use of hydrogen chloride and sodium hydride in DMF at 60°C , and the use of tris(2,2’-bipyridine)nickel(II) tetrafluoroborate, dimethylsulfide, tetrabutylammonium bromide, copper(I) bromide, and zinc dibromide in DMF .Molecular Structure Analysis
The molecular structure of 4-(2,2,2-Trifluoroacetyl)benzonitrile is characterized by a benzonitrile core with a trifluoroacetyl group attached to the 4-position . The InChI key for this compound is NBHZKHMJVZRCIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2,2,2-Trifluoroacetyl)benzonitrile has a molecular weight of 199.13 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 199.02449824 g/mol . The topological polar surface area is 40.9 Ų .Scientific Research Applications
Electrolyte Additive for Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile has been investigated as a novel electrolyte additive for high voltage lithium ion batteries, specifically for the LiNi0.5Mn1.5O4 cathode. The addition of this compound significantly enhances the cyclic stability of the battery. It forms a low-impedance protective film on the cathode, which helps prevent electrolyte oxidation and manganese dissolution, thereby improving battery life and performance (Huang et al., 2014).
Catalyst in Chemical Synthesis
The compound has been employed in the regioselective nitration of deactivated mono-substituted benzenes, using acyl nitrates over reusable acidic zeolite catalysts. This process yields significant quantities of para-isomers, improving the efficiency and selectivity of nitration reactions, which are crucial in the synthesis of various chemical products (Smith, Ajarim, & El‐Hiti, 2010).
Corrosion Inhibition
In the field of materials science, benzonitrile derivatives, including those with trifluoromethyl groups, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent inhibition efficiency, making them valuable for protecting industrial metal components against corrosive environments (Chaouiki et al., 2018).
Photophysical Studies
The dual fluorescence phenomenon observed in some benzonitrile derivatives, such as 4-(N,N-Dimethyl-amino)benzonitrile, has been a subject of photophysical studies. These compounds exhibit intriguing properties like twisted intramolecular charge transfer (TICT) states, making them useful for understanding the fundamental aspects of fluorescence and potential applications in sensing and molecular electronics (Cox, Hauptman, & Turro, 1984).
properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHZKHMJVZRCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577718 | |
Record name | 4-(Trifluoroacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetyl)benzonitrile | |
CAS RN |
23516-85-0 | |
Record name | 4-(2,2,2-Trifluoroacetyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23516-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoroacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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